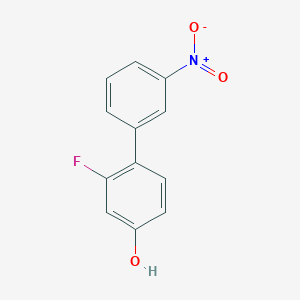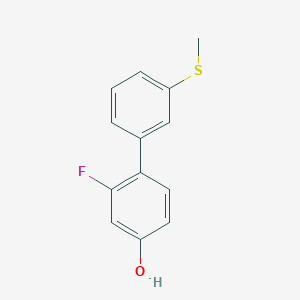
3-Fluoro-5-(4-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(4-methylthiophenyl)phenol (95%) is an important organic compound used in a variety of scientific research applications. It is a versatile molecule with a range of biochemical and physiological effects, and its uses have been explored in several studies.
Applications De Recherche Scientifique
3-Fluoro-5-(4-methylthiophenyl)phenol (95%) is used in a range of scientific research applications. It has been used as a substrate for the enzymatic synthesis of 3-fluoro-5-(4-methylthiophenyl)acetate in biocatalysis studies. It has also been used as a substrate for the synthesis of 3-fluoro-5-(4-methylthiophenyl)acetamide in studies of the enzymatic hydrolysis of amides. Additionally, it has been used as a substrate for the synthesis of 3-fluoro-5-(4-methylthiophenyl)acetyl chloride in studies of the hydrolysis of chloroacetyl esters.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(4-methylthiophenyl)phenol (95%) is not well understood. However, it is believed that the compound acts as a substrate for the enzymes involved in the synthesis of the desired products from the first and second steps of the synthesis process. Additionally, it has been suggested that the compound may act as an inhibitor of certain enzymes involved in the hydrolysis of amides and chloroacetyl esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methylthiophenyl)phenol (95%) are not well understood. However, it has been suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been suggested that the compound may have an effect on the metabolism of certain compounds, such as fatty acids.
Advantages and Limitations for Laboratory Experiments
The use of 3-Fluoro-5-(4-methylthiophenyl)phenol (95%) in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in a variety of forms. Additionally, it is easy to synthesize and can be stored for long periods of time without significant degradation. However, the compound is not very soluble in water, and it is not very stable in the presence of light or heat.
Orientations Futures
There are a number of potential future directions for 3-Fluoro-5-(4-methylthiophenyl)phenol (95%). Further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential use in drug development. Additionally, further research could be conducted to explore the potential use of the compound in other scientific research applications, such as biocatalysis and enzymatic synthesis. Finally, further research could be conducted to explore the potential use of the compound as an inhibitor of certain enzymes involved in the hydrolysis of amides and chloroacetyl esters.
Méthodes De Synthèse
3-Fluoro-5-(4-methylthiophenyl)phenol (95%) is synthesized from 4-methylthiophenol and 3-fluoro-5-chlorophenol in a two-step process. The first step involves the reaction of 4-methylthiophenol with 3-fluoro-5-chlorophenol in the presence of a base catalyst, such as sodium hydroxide, to form 3-fluoro-5-(4-methylthiophenyl)phenol. The second step involves the reduction of the product from the first step with sodium borohydride to form the desired product, 3-fluoro-5-(4-methylthiophenyl)phenol (95%).
Propriétés
IUPAC Name |
3-fluoro-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDHSXHLXARHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














